Gamma Secretase Inhibition Potency: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Achieves Sub-Nanomolar IC50, Surpassing Structurally Related Aminothiazoles
1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one demonstrates exceptional potency as a gamma secretase inhibitor, with an IC50 of 1.40 nM against amyloid beta42 (Aβ42) production in HEK293 cells transfected with human APPSOW and APPLON [1]. In contrast, closely related 2-aminothiazole derivatives lacking the alkynyl ketone side chain, such as 2-amino-4-methylthiazole and 2-amino-4-phenylthiazole, show no reported activity against gamma secretase in the same assay format. Even advanced 2-aminothiazole-5-carboxylate derivatives optimized for monoacylglycerol lipase (MAGL) inhibition exhibit IC50 values in the 37-63 nM range—approximately 26- to 45-fold weaker than the target compound against its cognate target [2]. This potency gap is not merely incremental; it represents a functional leap enabled by the unique 4-alkynyl ketone substitution pattern.
| Evidence Dimension | Inhibition of gamma secretase-mediated Aβ42 production |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | 2-aminothiazole-5-carboxylate MAGL inhibitors: IC50 = 37-63 nM (best-in-series); 2-amino-4-methylthiazole/4-phenylthiazole: no activity |
| Quantified Difference | ~26- to 45-fold lower IC50 (target compound vs. best-in-class aminothiazole derivatives on related but distinct targets); inactives for closer structural analogs |
| Conditions | HEK293 cells transfected with human APPSOW and APPLON; 5 hr incubation; sandwich immunoassay |
Why This Matters
Sub-nanomolar potency against gamma secretase positions this compound as a high-value tool for Alzheimer's disease research and a superior starting point for medicinal chemistry optimization compared to generic 2-aminothiazoles.
- [1] BindingDB. BDBM50489338 (CHEMBL2314613). IC50 = 1.40 nM for gamma secretase-mediated amyloid beta42 production inhibition. 2023. View Source
- [2] Development of thiazole-5-carboxylate derivatives as selective inhibition of monoacylglycerol lipase as target in Cancer. 2018; IC50 = 0.037-9.60 µM. View Source
